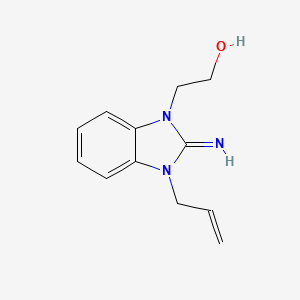![molecular formula C27H27N5O5S B11665836 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11665836.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents
准备方法
合成路线与反应条件
2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫基}-N'-[(1E)-1-(4-羟基-3-甲氧基苯基)亚乙基]乙酰肼的合成通常涉及多个步骤:
三唑环的形成: 这可以通过涉及肼衍生物和合适的醛或酮的环化反应来实现。
硫基的引入: 此步骤通常涉及在受控条件下使用硫化试剂。
与芳香取代基的偶联: 最后一步涉及偶联反应以引入芳香基团,通常使用钯催化的交叉偶联反应。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以确保高产率和纯度。这可能包括使用连续流动反应器和自动化合成平台来简化流程。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫基上,导致形成亚砜或砜。
还原: 还原反应可以针对三唑环或芳香取代基,具体取决于所用试剂。
取代: 芳香环可以发生亲电或亲核取代反应,允许进一步官能化。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应的条件各不相同,但通常涉及使用强酸或碱以及合适的催化剂。
主要产物
这些反应形成的主要产物取决于所用的特定条件和试剂。例如,硫基的氧化可以产生亚砜或砜,而取代反应可以将各种官能团引入芳香环。
科学研究应用
药物化学: 该化合物独特的结构使其成为药物开发的候选者,特别是作为抗癌或抗炎剂。
材料科学: 其芳香和三唑成分可能有助于开发具有特定电子或光学特性的新材料。
生物学研究: 该化合物可用作探针来研究各种生物途径和相互作用。
作用机制
该化合物的作用机制将取决于其特定的应用。在药物化学中,它可能与特定的酶或受体相互作用,抑制它们的活性。三唑环和芳香取代基可能在与这些分子靶标结合中发挥作用,破坏其正常功能。
相似化合物的比较
类似化合物
- 2-(3,4-二甲氧基苯基)-5-氟苯并[d]恶唑
- 3,4-二甲氧基苯基乙腈
独特性
2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫基}-N'-[(1E)-1-(4-羟基-3-甲氧基苯基)亚乙基]乙酰肼的独特之处在于它结合了三唑环与硫基和芳香基团,这可能赋予了类似化合物中不存在的独特生物学和化学性质。
属性
分子式 |
C27H27N5O5S |
|---|---|
分子量 |
533.6 g/mol |
IUPAC 名称 |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O5S/c1-17(18-10-12-21(33)23(14-18)36-3)28-29-25(34)16-38-27-31-30-26(32(27)20-8-6-5-7-9-20)19-11-13-22(35-2)24(15-19)37-4/h5-15,33H,16H2,1-4H3,(H,29,34)/b28-17+ |
InChI 键 |
WJAVBHXUFGREJA-OGLMXYFKSA-N |
手性 SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC(=C(C=C4)O)OC |
规范 SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(butan-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665756.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665764.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665772.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11665776.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665788.png)
![ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665791.png)
![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11665792.png)
![methyl 4-{(E)-[2-({4-[benzyl(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11665804.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665811.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11665816.png)

![ethyl 2-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665828.png)
![3-(2-chlorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665834.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11665847.png)
